

Y12196: A Technical Guide for Research Applications

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For Research Use Only

An In-depth Technical Guide on the Succinate Dehydrogenase Inhibitor Y12196

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel succinate dehydrogenase inhibitor (SDHI), **Y12196**. It details its mechanism of action, provides key quantitative data, and outlines experimental protocols for its application in a research setting.

Introduction

Y12196 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] It has demonstrated significant fungicidal activity against a range of plant pathogenic fungi, most notably Fusarium graminearum and Botrytis cinerea.[1] [2][3] Its specific mode of action and efficacy, including against certain fungicide-resistant strains, make it a valuable tool for research in mycology, plant pathology, and drug discovery. This guide provides an in-depth overview of the technical aspects of **Y12196** for research use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Y12196** is essential for its proper handling, storage, and use in experimental settings.



Property	Value	Source
IUPAC Name	N-[2-(2,4- dichlorophenoxy)phenyl]-3- (difluoromethyl)-1- methylpyrazole-4-carboxamide	PubChem
Molecular Formula	C18H13Cl2F2N3O2	[3]
Molecular Weight	412.22 g/mol	[3]
CAS Number	1671025-91-4	[1][3]
Appearance	White to off-white solid	(General technical data)
Storage	Store at -20°C for long-term stability.	MedChemExpress, TargetMol

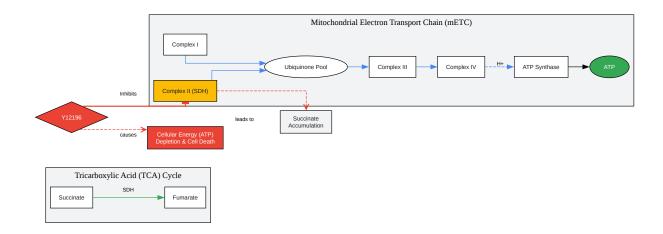
Mechanism of Action: Inhibition of Succinate Dehydrogenase

Y12196 exerts its fungicidal effect by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).

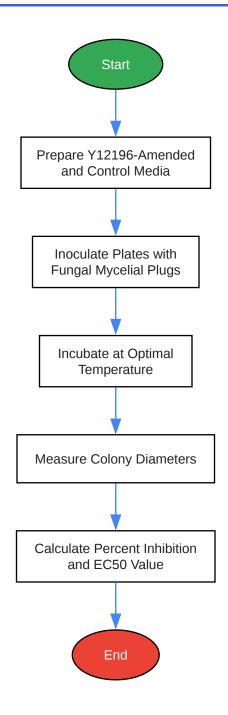
The primary mechanism involves the following steps:

- Binding to the Ubiquinone-Binding Site: Y12196 binds to the ubiquinone (Q) binding site of the SDH complex. This binding is competitive with the natural substrate, ubiquinone.
- Disruption of Electron Transport: By blocking the Q site, **Y12196** prevents the transfer of electrons from succinate to ubiquinone. This halts the flow of electrons through the mETC at Complex II.
- Inhibition of the TCA Cycle: The inhibition of SDH leads to the accumulation of succinate, which in turn inhibits the TCA cycle, a central pathway for cellular energy production.
- Cellular Energy Depletion and Fungal Cell Death: The dual disruption of the mETC and the TCA cycle results in a severe depletion of cellular ATP, leading to fungal cell death.









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